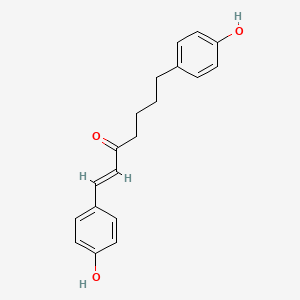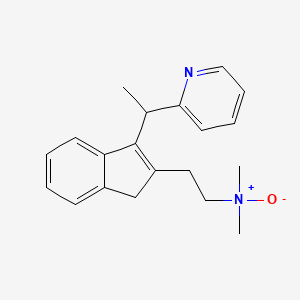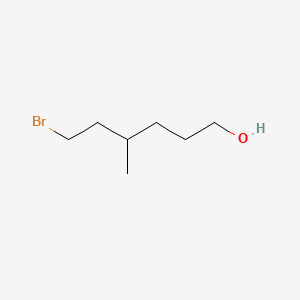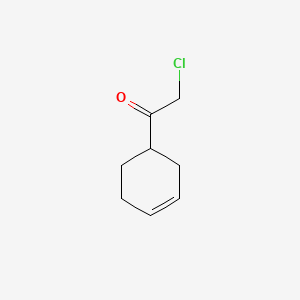
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is an organic compound with the chemical formula C19H20O3 . It is a pale yellow solid and can be used as a synthetic intermediate with biological activity . This compound is a diarylheptanoid and has been found in urine .
Synthesis Analysis
The preparation of 1,7-bis(4-hydroxyphenyl)hept-1-en-3-one can be obtained by a multi-step synthesis method. A common method is obtained by sodium nitrite catalyzed condensation of meta-phenol and cyclohexanone .Molecular Structure Analysis
The molecular structure of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is characterized by a hept-6-en-3-one substituted by a 4-hydroxyphenyl group at positions 1 and 7 .Physical And Chemical Properties Analysis
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is a pale yellow solid . It has a molecular formula of C19H20O3 and a molecular weight of 296.36 .Scientific Research Applications
Cancer Treatment
This compound, also known as DHDK, is a novel curcuminoid analogue isolated from mistletoe. It exhibits better anti-tumor activity, higher bioavailability, and superior stability than curcumin . It has shown excellent potential as an anticancer agent, especially for breast and lung cancer . The efficacy was further evaluated in vivo using MCF-7 breast cancer models .
Drug Synthesis
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is widely used in the field of drug synthesis . It is often used to synthesize drugs or organic compounds containing similar structures .
Synthetic Materials
This compound is also used in synthetic materials as a raw material for coatings, plastics, and resins .
Antioxidant Activity
Curcuminoids like 1,7-bis(4-hydroxyphenyl)hept-1-en-3-one have been found to perform important biological activities, such as anti-inflammatory, antioxidant, anticancer, antimicrobial, antihypertensive, and anticoagulant .
Inhibitor of SARS-CoV-2
1,7-bis(4-hydroxyphenyl)hept-1-en-3-one has been identified as a compound with outstanding inhibitory activity against SARS-CoV-2 .
Inhibition of Lipid Peroxidation
This compound has been found to inhibit lipid peroxidation more potently than alpha-tocopherol .
Mechanism of Action
Safety and Hazards
Specific toxicity data for 1,7-bis(4-hydroxyphenyl)hept-1-en-3-one are rarely reported. As a chemical, it is necessary to take appropriate safety measures, such as wearing chemical protective gloves, glasses, and respiratory masks, to prevent contact with the skin, eyes, and respiratory tract . It is also advised to avoid breathing mist, gas, or vapors .
properties
IUPAC Name |
(E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-14,21-22H,1-4H2/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZRLGRBBLFVBQ-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)C=CC2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCCC(=O)/C=C/C2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Fructose, D-, [3H(G)]](/img/structure/B592566.png)






